4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride
Overview
Description
“4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride” is a chemical compound with the molecular formula C10H16N4.2ClH . It has a molecular weight of 265.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N4.2ClH/c1-8-9(2)12-7-13-10(8)14-5-3-11-4-6-14;;/h7,11H,3-6H2,1-2H3;2*1H . This indicates the presence of a pyrimidine ring substituted with two methyl groups and a piperazine ring.Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Subheading Antimicrobial Applications
A study by Al-Turkistani et al. (2011) in "Molecules" explored the synthesis of novel uracils, including compounds similar to 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride. This research highlighted their potential in antimicrobial applications, with some compounds showing potent broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The study's focus on the antimicrobial properties of these compounds is significant for understanding their potential use in medical applications. (Al-Turkistani et al., 2011).
Synthesis and Antibacterial Activity of 2-substituted 5-(1,2-diarylethyl)-4,6-dichloropyrimidine Derivatives
Subheading Selective Antibacterial Effects
Research by Fellahi et al. (1995) in "European Journal of Medicinal Chemistry" presented the synthesis of derivatives related to this compound, which showed selective antibacterial effects. Specifically, these derivatives were effective against certain types of bacteria found in human flora, such as Corynebacterium xerosis and Arcanobacterium haemolyticum. This study provides insight into the selective antibacterial properties of these compounds, which could be useful for targeted therapies. (Fellahi et al., 1995).
Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents
Subheading Anti-Inflammatory and Analgesic Properties
A 2020 study by Abu‐Hashem et al. in "Molecules" focused on synthesizing novel compounds, including those related to this compound, with anti-inflammatory and analgesic properties. This research indicates the potential use of these compounds in treating inflammation and pain, highlighting their pharmacological importance. (Abu‐Hashem et al., 2020).
Synthesis and In Vitro Antiproliferative Activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one Derivatives Against Human Cancer Cell Lines
Subheading Antiproliferative Activity in Cancer Research
Mallesha et al. (2012), in their research published in "Archives of Pharmacal Research," synthesized derivatives related to this compound and evaluated their antiproliferative effects against various human cancer cell lines. This study is crucial for understanding the role these compounds could play in cancer treatment, particularly in inhibiting the proliferation of cancer cells. (Mallesha et al., 2012).
Properties
IUPAC Name |
4,5-dimethyl-6-piperazin-1-ylpyrimidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-8-9(2)12-7-13-10(8)14-5-3-11-4-6-14;;/h7,11H,3-6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWCYSLEWIJRBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCNCC2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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